molecular formula C11H15Cl2N B1293565 N,N-Bis(2-chloroethyl)benzenemethanamine CAS No. 55-51-6

N,N-Bis(2-chloroethyl)benzenemethanamine

Cat. No.: B1293565
CAS No.: 55-51-6
M. Wt: 232.15 g/mol
InChI Key: VLWJKVNMRMHPCC-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)benzenemethanamine: is an organic compound that belongs to the class of nitrogen mustards. It is characterized by the presence of two 2-chloroethyl groups attached to a benzenemethanamine structure. This compound is known for its significant applications in medicinal chemistry, particularly in the development of chemotherapeutic agents.

Biochemical Analysis

Biochemical Properties

N,N-Bis(2-chloroethyl)benzenemethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic sites in DNA, leading to the formation of DNA adducts . This interaction can result in the inhibition of DNA replication and transcription, ultimately affecting cell proliferation. Additionally, this compound can interact with proteins involved in cell signaling pathways, leading to alterations in cellular functions .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism . The compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, this compound can cause oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and death .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with DNA and proteins . The compound can alkylate DNA at the N7 position of guanine, resulting in the formation of DNA cross-links and strand breaks . This alkylation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . Additionally, this compound can inhibit the activity of certain enzymes involved in DNA repair, further enhancing its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term exposure to this compound can lead to the accumulation of DNA damage and the activation of cellular stress responses . In in vitro studies, the compound has been shown to induce cell cycle arrest and apoptosis in a time-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can inhibit tumor growth by inducing apoptosis in cancer cells . At high doses, this compound can cause severe toxicity, including bone marrow suppression, gastrointestinal toxicity, and neurotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further react with cellular macromolecules, resulting in the formation of DNA adducts and protein modifications . The metabolism of this compound can also affect metabolic flux and alter the levels of certain metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can also be influenced by its binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be localized to the nucleus, where it interacts with DNA and proteins involved in DNA replication and repair . Additionally, this compound can be targeted to the mitochondria, where it induces mitochondrial dysfunction and apoptosis . The subcellular localization of the compound can be influenced by targeting signals and post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-chloroethyl)benzenemethanamine typically involves the reaction of benzenemethanamine with 2-chloroethyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

  • Step 1: Preparation of 2-chloroethyl chloride

      Reagents: Ethylene and chlorine gas

      Conditions: The reaction is carried out in the presence of a catalyst such as aluminum chloride at a temperature of around 0-5°C.

  • Step 2: Reaction with benzenemethanamine

      Reagents: Benzenemethanamine, 2-chloroethyl chloride

      Conditions: The reaction is conducted in an organic solvent such as dichloromethane or chloroform, with the addition of a base like sodium hydroxide. The mixture is stirred at room temperature for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-chloroethyl)benzenemethanamine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The compound can react with nucleophiles such as water, alcohols, or amines, leading to the substitution of the chlorine atoms.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines. Conditions typically involve room temperature and an organic solvent.

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide. Conditions vary depending on the reagent used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride. Conditions usually involve an inert atmosphere and low temperatures.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines, alcohols, or ethers.

    Oxidation: Products include various oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction: Products include reduced amine derivatives.

Scientific Research Applications

N,N-Bis(2-chloroethyl)benzenemethanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.

    Medicine: Explored for its potential as a chemotherapeutic agent, particularly in the treatment of certain types of cancer.

    Industry: Utilized in the production of various chemical intermediates and as a component in the manufacture of pharmaceuticals.

Comparison with Similar Compounds

N,N-Bis(2-chloroethyl)benzenemethanamine can be compared with other nitrogen mustards, such as:

  • N,N-Bis(2-chloroethyl)methylamine
  • N,N-Bis(2-chloroethyl)ethylamine
  • N,N-Bis(2-chloroethyl)cyclohexylamine

Uniqueness

The presence of the benzenemethanamine structure in this compound imparts unique chemical and biological properties compared to other nitrogen mustards

Properties

IUPAC Name

N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWJKVNMRMHPCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40203533
Record name N-Benzylnormechlorethamine
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Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55-51-6
Record name N,N-Bis(2-chloroethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55-51-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylnormechlorethamine
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Record name N-Benzylnormechlorethamine
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Record name Benzenemethanamine, N,N-bis(2-chloroethyl)
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Record name N,N-BIS(2-CHLOROETHYL)BENZYLAMINE
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Synthesis routes and methods I

Procedure details

Bis-(2-chloro-ethyl)-amine hydrochloride was suspended in 150 mL acetonitrile. Added were 34.8 g K2CO3 (3 equiv.) and 10.0 mL benzylbromide (1 equiv.). The mixture was refluxed overnight, Concentration on silica and purification with flash column chromatography (eluents PA:ether=95:5) yielded 4.11 g of a colorless oil. 1H NMR (400 MHz, CDCl3) δ 2.93 (t, J=7 Hz, 4H), 3.50 (t, J=7 Hz, 4H), 3.74 (s, 2H), 7.22-7.37 (m, 5H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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34.8 g
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reactant
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10 mL
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reactant
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150 mL
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solvent
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Synthesis routes and methods II

Procedure details

An ice bath is used to cool a mixture of 150 g of N,N-bis(2-chloroethyl)amine hydrochloride and 100 ml of benzyl bromide in 1000 ml of DMF and then 120 ml of triethylamine are added dropwise and the mixture is left with stirring at AT overnight. The reaction mixture is concentrated under vacuum, the residue is taken up in water and extracted 3 times with ether, the organic phases are dried over Na2SO4 and the solvent is evaporated under vacuum. This gives 113 g of the expected product.
Quantity
150 g
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100 mL
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1000 mL
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120 mL
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Synthesis routes and methods III

Procedure details

21 g (152 mmol) of potassium carbonate and then 8 ml (67 mmol) of benzyl bromide are added to a solution of 10 g (56 mmol) of bis(2-chloroethyl)amine hydrochloride in 130 ml of acetonitrile, and then the reaction medium is heated at 60° C. for 24 h. After filtration, the filtrate is concentrated under vacuum. The crude residue is purified by chromatography on silica gel, elution being carried out with a 90/10 heptane/ethyl acetate mixture, to give 8.5 g (65%) of benzylbis(2-chloroethyl)amine.
Quantity
21 g
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8 mL
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10 g
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reactant
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Quantity
130 mL
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solvent
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Synthesis routes and methods IV

Procedure details

Bis(2-hydroxyethyl)benzylamine (1 g) was dissolved in dichloromethane (20 ml), added with thionyl chloride (1.9 ml) with ice cooling and stirred at room temperature for 2.5 hours. The reaction mixture was added with water (10 ml) with ice cooling, and adjusted to pH 7 with saturated aqueous sodium hydrogencarbonate. The layers were separated and the aqueous layer was further extracted with dichloromethane (20 ml). The organic layer was dried over anhydrous magnesium sulfate, and then the solvent was evaporated under reduced pressure to obtain bis(2-chloroethyl)benzylamine (1.090 g).
Quantity
1 g
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reactant
Reaction Step One
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20 mL
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1.9 mL
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reactant
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10 mL
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0 (± 1) mol
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